molecular formula C8H16N2O3S B7548705 N~2~-ethyl-1-(methylsulfonyl)-2-pyrrolidinecarboxamide

N~2~-ethyl-1-(methylsulfonyl)-2-pyrrolidinecarboxamide

Cat. No. B7548705
M. Wt: 220.29 g/mol
InChI Key: UMMUUBCLENKCPB-UHFFFAOYSA-N
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Description

N~2~-ethyl-1-(methylsulfonyl)-2-pyrrolidinecarboxamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

Further studies are needed to fully understand the mechanism of action of N~2~-ethyl-1-(methylsulfonyl)-2-pyrrolidinecarboxamide and its effects on gene expression.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer and neurodegenerative disorders. Despite its limitations, further research on this compound could lead to the development of novel treatments for these diseases.

Advantages and Limitations for Lab Experiments

One advantage of N~2~-ethyl-1-(methylsulfonyl)-2-pyrrolidinecarboxamide is its specificity for HDAC enzymes, which allows for targeted modulation of gene expression. However, its effectiveness can be limited by the development of resistance and toxicity at high doses.

Future Directions

There are several potential future directions for research on N~2~-ethyl-1-(methylsulfonyl)-2-pyrrolidinecarboxamide, including:
1. Combination therapy: this compound may be more effective when used in combination with other drugs, such as chemotherapy agents or other HDAC inhibitors.
2. Biomarker identification: Identification of biomarkers that predict response to this compound could help to personalize treatment and improve outcomes.
3. Neurodegenerative disorders: Further research is needed to determine the potential therapeutic applications of this compound in other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
4.

Synthesis Methods

N~2~-ethyl-1-(methylsulfonyl)-2-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-pyrrolidinone with ethyl chloroacetate, followed by reaction with methylsulfonyl chloride and subsequent reduction with sodium borohydride. Alternatively, it can be synthesized by reacting 2-pyrrolidinone with ethyl 4-bromobutyrate, followed by reaction with methylsulfonyl chloride and reduction with lithium aluminum hydride.

Scientific Research Applications

N~2~-ethyl-1-(methylsulfonyl)-2-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in cancer, particularly in hematological malignancies such as acute myeloid leukemia and Hodgkin's lymphoma. It has also shown promise in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-ethyl-1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S/c1-3-9-8(11)7-5-4-6-10(7)14(2,12)13/h7H,3-6H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMUUBCLENKCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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